Cas no 162045-54-7 (3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride)

3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride structure
162045-54-7 structure
Product Name:3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride
CAS No:162045-54-7
MF:C12H15ClN2O2
MW:254.712702035904
MDL:MFCD26743426
CID:1031717
PubChem ID:71464179
Update Time:2025-07-27

3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride
    • 3-piperidin-4-yl-1,3-benzoxazol-2-one,hydrochloride
    • AK126385
    • AX8243777
    • ST24041656
    • 3-(PIPERIDIN-4-YL)BENZO[D]OXAZOL-2(3H)-ONE HCL
    • 3-(Piperidin-4-yl)-1,3-benzoxazol-2(3H)-one--hydrogen chloride (1/1)
    • CS-0155915
    • 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-onehydrochloride
    • MFCD26743426
    • 3-piperidin-4-yl-1,3-benzoxazol-2-one;hydrochloride
    • DTXSID40855955
    • DB-330843
    • 3-(PIPERIDIN-4-YL)-1,3-BENZOXAZOL-2-ONE HYDROCHLORIDE
    • 162045-54-7
    • 3-(piperidin-4-yl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride
    • EN300-7414187
    • A883022
    • 2(3H)-Benzoxazolone, 3-(4-piperidinyl)-, hydrochloride (1:1)
    • Z3235037509
    • DS-5216
    • AKOS016012927
    • A10074
    • MDL: MFCD26743426
    • Inchi: 1S/C12H14N2O2.ClH/c15-12-14(9-5-7-13-8-6-9)10-3-1-2-4-11(10)16-12;/h1-4,9,13H,5-8H2;1H
    • InChI Key: JIGZAUJELAUKGA-UHFFFAOYSA-N
    • SMILES: Cl.O1C2C=CC=CC=2N(C1=O)C1CCNCC1

Computed Properties

  • Exact Mass: 254.0822054g/mol
  • Monoisotopic Mass: 254.0822054g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 276
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 41.6

3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride Security Information

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3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride Suppliers

Amadis Chemical Company Limited
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(CAS:162045-54-7)3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride
Order Number:A883022
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:08
Price ($):442.0/1637.0
Email:sales@amadischem.com

Additional information on 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride

Introduction to 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one Hydrochloride (CAS No. 162045-54-7)

3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural framework that combines a piperidine moiety with a benzo[d]oxazolone scaffold. This compound, identified by its CAS number 162045-54-7, has garnered attention due to its potential pharmacological properties and its role in the development of novel therapeutic agents. The integration of the piperidine ring, known for its ability to enhance binding affinity and metabolic stability, with the benzo[d]oxazolone core, which exhibits bioisosteric properties, makes this molecule a promising candidate for further exploration in medicinal chemistry.

The structural attributes of 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride contribute to its versatility in drug design. The piperidine group, specifically at the 4-position, provides a hydrogen bond acceptor site that can interact with biological targets, while the benzo[d]oxazolone ring offers a rigid structure that maintains conformational integrity. This combination is particularly advantageous in the quest to develop small-molecule inhibitors targeting enzymes and receptors involved in various diseases.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride with biological targets with high precision. Studies have indicated that this compound exhibits favorable interactions with enzymes such as kinases and proteases, which are pivotal in signal transduction pathways associated with cancer and inflammatory diseases. The hydrochloride salt form of the compound enhances its solubility, facilitating better absorption and bioavailability, which are critical factors in drug efficacy.

In the context of oncology research, 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride has been investigated for its potential as an inhibitor of specific tyrosine kinases implicated in tumor growth and progression. Preclinical studies have demonstrated that derivatives of this compound can disrupt aberrant signaling pathways by competing with ATP for kinase active sites. The presence of the piperidine moiety is particularly noteworthy, as it has been shown to improve pharmacokinetic profiles by reducing metabolic clearance.

The benzo[d]oxazolone core of 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride also contributes to its pharmacological potential. This scaffold is structurally analogous to several known bioactive molecules, suggesting that it may exhibit similar therapeutic effects. For instance, analogs of benzo[d]oxazolones have been explored for their antimicrobial and anti-inflammatory properties. The incorporation of a piperidine group into this framework may enhance these effects while introducing new mechanisms of action.

One of the most compelling aspects of 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride is its synthetic accessibility. The compound can be readily prepared through well-established organic synthesis protocols, allowing for rapid exploration of structural modifications. This flexibility is crucial for medicinal chemists who aim to optimize potency, selectivity, and pharmacokinetic properties through iterative design cycles.

The hydrochloride salt form of the compound not only improves solubility but also enhances stability under various storage conditions. This is particularly important for pharmaceutical formulations where shelf life and compatibility with other excipients are critical considerations. The salt form also facilitates precise dosing, ensuring that therapeutic concentrations are achieved consistently across different batches.

Current research efforts are focused on expanding the chemical space explored by 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride through structure-based drug design. By leveraging high-throughput screening technologies and biophysical techniques such as X-ray crystallography, scientists are gaining deeper insights into how this compound interacts with biological targets at the molecular level. These insights are being used to guide the development of next-generation analogs with improved pharmacological profiles.

The potential applications of 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride extend beyond oncology. Preliminary studies suggest that it may have utility in treating neurological disorders by modulating neurotransmitter receptor activity. The ability of the piperidine group to engage with specific amino acid residues in receptor binding pockets makes this compound a viable candidate for further investigation in this area.

In conclusion, 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride (CAS No. 162045-54-7) represents a promising entity in pharmaceutical research due to its unique structural features and potential therapeutic applications. Its combination of a piperidine moiety and a benzo[d]oxazolone core offers a rich foundation for drug discovery efforts aimed at addressing unmet medical needs. As computational methods and synthetic techniques continue to evolve, the exploration of this compound and its derivatives is likely to yield novel insights into disease mechanisms and innovative therapeutic strategies.

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Amadis Chemical Company Limited
(CAS:162045-54-7)3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride
A883022
Purity:99%/99%
Quantity:1g/5g
Price ($):442.0/1637.0
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